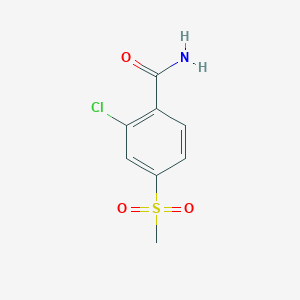

2-Chloro-4-(methylsulfonyl)benzamide

Descripción general

Descripción

“2-Chloro-4-(methylsulfonyl)benzamide” is a chemical compound that has gained attention in several fields of research due to its unique physical and chemical properties. It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been disclosed in a patent . The method includes several steps involving the use of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts, among other components .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(methylsulfonyl)benzamide” can be represented by the SMILES stringCS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . Its molecular weight is 233.67 g/mol. Physical And Chemical Properties Analysis

“2-Chloro-4-(methylsulfonyl)benzamide” is a solid compound . Its molecular weight is 233.67 g/mol, and its empirical formula is C8H8ClNO3S .Aplicaciones Científicas De Investigación

Antiviral Activity

2-Chloro-4-(methylsulfonyl)benzamide: derivatives have been studied for their potential as antiviral agents. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The presence of the methylsulfonyl group can potentially enhance the binding affinity to viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Applications

The compound’s ability to selectively bind with the COX-2 receptor suggests its utility in the development of anti-inflammatory medications . By inhibiting this enzyme, it can potentially reduce inflammation and pain in conditions like arthritis or after surgical procedures.

Anticancer Research

Indole derivatives, which are structurally related to 2-Chloro-4-(methylsulfonyl)benzamide , have been found to possess anticancer activities . Research into the compound’s derivatives could lead to the discovery of new chemotherapeutic agents that target specific cancer cells while minimizing side effects.

Herbicide Development

2-Chloro-4-(methylsulfonyl)benzamide: is a key intermediate in the synthesis of certain triketone herbicides . These herbicides are valuable for their selective weed-killing properties, which can be fine-tuned by modifying the benzamide moiety.

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its transformation into 2-chloro-4-(methylsulfonyl)benzoic acid is a crucial step in producing drugs with diverse therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-(methylsulfonyl)benzamide is the Hedgehog signaling pathway . This pathway plays a crucial role in the development of organs and tissues during embryogenesis . The compound inhibits this pathway by binding to and inhibiting the transmembrane protein Smoothened Homologue (SMO) .

Mode of Action

2-Chloro-4-(methylsulfonyl)benzamide interacts with its target, SMO, leading to the inhibition of the Hedgehog signaling pathway . This interaction results in the suppression of the pathway, thereby preventing the uncontrolled proliferation seen in conditions like basal cell carcinoma .

Biochemical Pathways

The affected pathway is the Hedgehog signaling pathway. When this pathway is dysregulated or aberrantly activated, it can lead to pathogenesis of diseases like basal cell carcinoma . By inhibiting SMO, 2-Chloro-4-(methylsulfonyl)benzamide prevents the activation of this pathway, thereby controlling the proliferation of cells .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-4-(methylsulfonyl)benzamide are unique. It exhibits saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability . This leads to non-linear pharmacokinetics with dose and time, significantly faster time to steady-state, and lower than predicted accumulation . These properties impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloro-4-(methylsulfonyl)benzamide’s action include the inhibition of the Hedgehog signaling pathway, which in turn controls the proliferation of cells . This can lead to the suppression of tumor growth in conditions like basal cell carcinoma .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGWWIRHCBZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(methylsulfonyl)benzamide | |

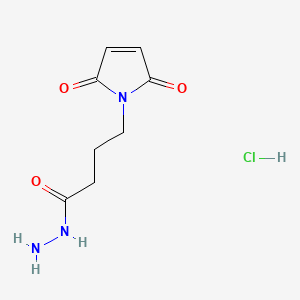

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)